N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide

Description

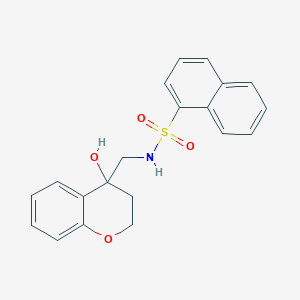

Chemical Structure: The compound features a naphthalene-1-sulfonamide core substituted with a 4-hydroxychroman-4-yl methyl group. 1).

Biological Relevance: Identified as a potent antimalarial agent, this compound targets Plasmodium falciparum sexual stage development by disrupting microgametogenesis. It inhibits Pfs16, a protein critical for parasite membrane dynamics during transmission . In vitro studies demonstrate sub-micromolar activity (IC₅₀ ~0.5 µM), with in vivo efficacy in reducing oocyst formation in mosquito models .

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZXLNYVXPTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the chroman-4-one derivative, which is then reacted with naphthalene-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide typically involves several steps:

- Preparation of Chroman Derivative: A chroman-4-one derivative is synthesized.

- Reaction with Naphthalene Sulfonyl Chloride: The chroman derivative is reacted with naphthalene-1-sulfonyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. For instance, its derivatives have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), which is crucial in metabolic and inflammatory processes . The binding affinities of these derivatives suggest their potential in treating immunometabolic diseases such as diabetes and atherosclerosis.

Medicine

The compound is being explored for its therapeutic effects, particularly its anti-inflammatory and anticancer properties. Studies have shown that related sulfonamide derivatives can interact with proteins involved in cancer cell survival, indicating a promising avenue for cancer treatment . Furthermore, its mechanism of action may involve inhibiting signal transduction pathways or modulating gene expression.

Case Study: Inhibition of FABP4

A study reported the discovery of naphthalene-1-sulfonamide derivatives as selective inhibitors of FABP4. The binding mode was elucidated through X-ray crystallography, demonstrating the compound's effectiveness in modulating metabolic pathways relevant to obesity and diabetes .

Case Study: Anticancer Activity

Another investigation focused on the biological activity of related sulfonamides against the Mcl-1 protein, which plays a critical role in cancer cell survival. The study revealed that specific substitutions on the sulfonamide linker significantly impacted binding affinity and potency against cancer cells .

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison

Key analogs and their properties are summarized in Table 1.

Table 1. Comparative Data for Naphthalene-Sulfonamide Derivatives

Key Structural Variations and Implications

Substituent Effects on Bioactivity: The 4-hydroxychroman-methyl group in the target compound confers redox activity and hydrogen-bonding capacity, critical for antimalarial action . Nitro groups (e.g., in N-(4-nitronaphthalen-1-yl)-4-methoxybenzenesulfonamide) are often reduced to amines for further functionalization in drug discovery .

Activity Profiles: Antimalarial vs. Neurological Targets: The target compound’s hydroxychroman moiety distinguishes it from analogs like PR64 (5-HT6 ligand) or methoxy-substituted derivatives, which lack redox-active groups. Chiral vs. Non-Chiral Analogs: The (S)-enantiomer in highlights stereochemical specificity in ligand design, whereas the target compound’s chroman group introduces planar chirality .

Antimalarial Development

- The compound reduces Plasmodium transmission by >90% in mosquito models at 10 mg/kg doses, outperforming older sulfonamide-based antimalarials like sulfadoxine .

- Structural optimization of the chroman ring (e.g., replacing hydroxyl with methoxy) is under investigation to improve metabolic stability .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that combines chroman, naphthalene, and sulfonamide moieties. This unique combination contributes to its diverse biological activities.

Chemical Formula: C18H17NO3S

Molecular Weight: 341.39 g/mol

Solubility: Soluble in organic solvents, with limited aqueous solubility.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications in diseases such as cancer and inflammation.

- Receptor Modulation: Potential effects on receptor activity suggest a role in modulating signaling pathways critical for cell function and survival .

- Anticancer Properties: Preliminary studies indicate that this compound may disrupt the interaction between critical proteins involved in cell survival, such as Mcl-1, leading to apoptosis in cancer cells .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Binding: The compound may bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in inflammatory processes and cancer progression.

- Protein Interaction Disruption: It is suggested that the compound can interfere with protein-protein interactions crucial for cell survival, particularly through its effects on Mcl-1 .

- Ion Channel Modification: The compound has shown potential as an antagonist of certain ion channels, which could lead to analgesic effects .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 10 | Inhibition of Mcl-1 interaction |

| A549 (lung cancer) | 15 | Induction of apoptosis via Bak pathway |

| HeLa (cervical cancer) | 12 | Disruption of survival signaling |

Case Studies

A notable case study involved the evaluation of this compound in vivo using a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, indicating promising anticancer efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other naphthalene and chroman derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling naphthalene-1-sulfonamide derivatives with hydroxychroman intermediates. A general approach includes:

- Sulfonamide Activation : Use propargyl bromide or similar reagents in DMF with K₂CO₃ to generate reactive intermediates .

- Coupling : Optimize solvent polarity (e.g., DMF or THF) and temperature (room temp. to 60°C) to enhance yield.

- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 9:1 to 7:3) improves purity . Monitor via TLC and validate purity with HPLC or NMR.

Q. How is the structural characterization of this compound performed, and which analytical techniques are critical?

- Methodology :

- Crystallography : Use SHELX programs (e.g., SHELXL) for X-ray diffraction to resolve 3D structure. WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids .

- Spectroscopy : NMR (¹H/¹³C) for functional group identification, FT-IR for sulfonamide (S=O) stretching (~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What preliminary biological targets or pathways are associated with this compound?

- Findings : The compound (abbreviated N-4HCS) targets Pfs16, a Plasmodium falciparum membrane protein critical for microgametogenesis. Disruption of Pfs16 impairs parasite membrane retention during gametocyte development .

- Validation : Use transgenic parasites with fluorescently tagged Pfs16 and observe membrane dissociation via confocal microscopy post-treatment .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of N-4HCS in Plasmodium falciparum transmission-blocking?

- Methodology :

- Photo-affinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into N-4HCS to crosslink with Pfs15. Analyze binding via SDS-PAGE and mass spectrometry .

- CRISPR-Cas9 Knockout : Generate Pfs16-deficient parasites and assess compound efficacy. A significant drop in activity confirms target specificity .

- Transcriptomic Profiling : Compare gene expression (e.g., RNA-seq) in treated vs. untreated gametocytes to identify downstream pathways (e.g., membrane trafficking genes) .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo models for naphthalene-sulfonamide derivatives?

- Methodology :

- Toxicokinetic Studies : Measure plasma/tissue concentrations in rodents using LC-MS to correlate exposure with observed effects (e.g., hepatic/renal toxicity) .

- Metabolite Profiling : Identify species-specific metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) via UPLC-QTOF. Human hepatocyte models can bridge in vitro-in vivo gaps .

- Dose-Response Modeling : Use benchmark dose (BMD) analysis to define safe exposure thresholds, accounting for metabolic differences between models .

Q. What computational and experimental approaches are effective in overcoming resistance to sulfonamide-based antimalarials?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model Pfs16-N-4HCS interactions to identify resistance-conferring mutations (e.g., binding pocket residues). Validate with site-directed mutagenesis .

- High-Throughput Screening : Test N-4HCS analogs against resistant parasite lines. Prioritize compounds with <20% reduced efficacy .

- Combination Therapy : Pair N-4HCS with artemisinin derivatives to exploit synergistic effects. Use isobologram analysis to quantify synergy indices .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.